molecular formula C8H12N2O4S2 B14512294 3,6-Di(ethanesulfonyl)pyridazine CAS No. 62645-18-5

3,6-Di(ethanesulfonyl)pyridazine

Cat. No.: B14512294
CAS No.: 62645-18-5
M. Wt: 264.3 g/mol
InChI Key: QXEAKHNVLKSXPS-UHFFFAOYSA-N
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Description

3,6-Di(ethanesulfonyl)pyridazine is a pyridazine derivative functionalized with ethanesulfonyl (-SO₂C₂H₅) groups at the 3- and 6-positions. The ethanesulfonyl substituents are strong electron-withdrawing groups, significantly altering the electronic and steric properties of the pyridazine core. The ethanesulfonyl groups enhance solubility in polar solvents and may increase reactivity toward nucleophilic substitution or elimination reactions. Applications of such compounds could span pharmaceuticals, agrochemicals, or coordination chemistry, depending on the substituents’ electronic effects.

Properties

CAS No.

62645-18-5

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

3,6-bis(ethylsulfonyl)pyridazine

InChI

InChI=1S/C8H12N2O4S2/c1-3-15(11,12)7-5-6-8(10-9-7)16(13,14)4-2/h5-6H,3-4H2,1-2H3

InChI Key

QXEAKHNVLKSXPS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(ethanesulfonyl)pyridazine can be achieved through several methods. One common approach involves the reaction of pyridazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

3,6-Di(ethanesulfonyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted pyridazine compounds .

Scientific Research Applications

3,6-Di(ethanesulfonyl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Di(ethanesulfonyl)pyridazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, leading to inhibition of enzyme activity or receptor binding. The pyridazine ring can also participate in π-π stacking interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Table 1. Comparative Analysis of 3,6-Disubstituted Pyridazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications References
This compound C₈H₁₂N₂O₄S₂ 264.32 -SO₂C₂H₅ Sulfonyl chloride substitution Pharmaceuticals, intermediates
3,6-Di(pyridin-2-yl)pyridazine C₁₄H₁₀N₄ 234.26 -C₅H₄N Diels–Alder reaction Luminescent materials
3,6-Di(thiophen-2-yl)pyridazine C₁₂H₈N₂S₂ 244.34 -C₄H₃S Cross-coupling Structural studies
3,6-Di(1H-imidazol-1-yl)pyridazine C₁₀H₈N₆ 212.21 -C₃H₃N₂ Substitution reaction Coordination chemistry
S,S’-(Pyridazine-3,6-diyl)dithiouronium dichloride C₆H₁₀Cl₂N₆S₂ 313.28 -SC(NH₂)₂⁺ Thiol substitution Ligand synthesis

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